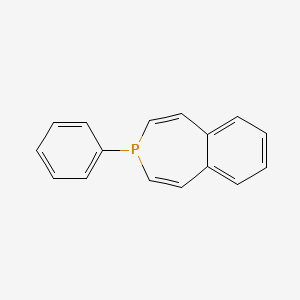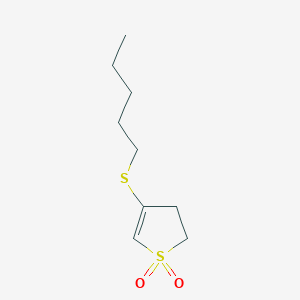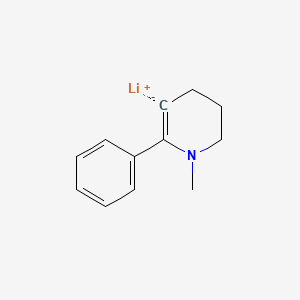
lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide is a chemical compound with the molecular formula C13H16LiN. This compound is part of the tetrahydropyridine family, which is known for its diverse applications in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide typically involves the reaction of 1-methyl-6-phenyl-2,3,4,5-tetrahydropyridine with a lithium reagent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include tetrahydrofuran (THF) and diethyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different tetrahydropyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various tetrahydropyridine derivatives.
科学研究应用
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide involves its interaction with specific molecular targets and pathways. The compound can modulate neurotransmitter systems by interacting with receptors and enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential therapeutic implications for neurodegenerative diseases.
相似化合物的比较
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
1-methyl-4-phenylpyridinium (MPP+): The active metabolite of MPTP, also used in neurodegenerative disease research.
Uniqueness
Lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide is unique due to its lithium component, which imparts distinct chemical properties and reactivity compared to other similar compounds
属性
CAS 编号 |
85429-38-5 |
|---|---|
分子式 |
C12H14LiN |
分子量 |
179.2 g/mol |
IUPAC 名称 |
lithium;1-methyl-6-phenyl-2,3,4,5-tetrahydropyridin-5-ide |
InChI |
InChI=1S/C12H14N.Li/c1-13-10-6-5-9-12(13)11-7-3-2-4-8-11;/h2-4,7-8H,5-6,10H2,1H3;/q-1;+1 |
InChI 键 |
OMTDUWYWYKBSGT-UHFFFAOYSA-N |
规范 SMILES |
[Li+].CN1CCC[C-]=C1C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)


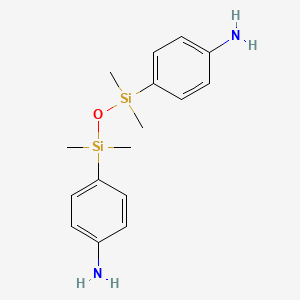


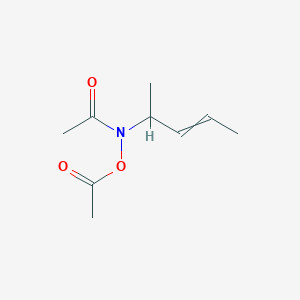
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
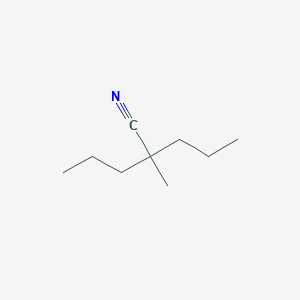
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
